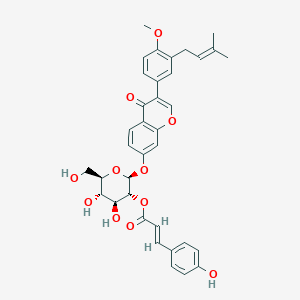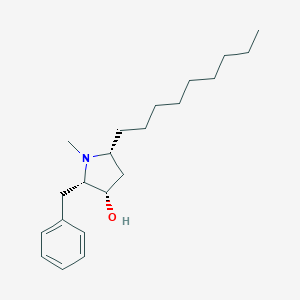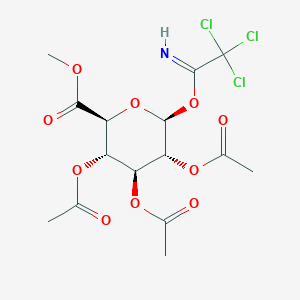
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C15H18Cl3NO10 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Characterization and Structural Analysis
Research often involves the characterization and structural elucidation of complex molecules. For example, Irvine, Cooper, and Thornburgh (2008) demonstrated the use of the one-bond chlorine-isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds. This technique could be applicable in the structural analysis of chlorinated molecules similar to the specified compound, aiding in solving structural problems in chlorinated organic chemistry (Irvine, Cooper, & Thornburgh, 2008).
Synthetic Applications and Molecular Design
Complex molecules often serve as building blocks or intermediates in the synthesis of biologically active compounds or materials with specific properties. Rao, Pinyol, and Lubell (2007) discussed the synthesis of enantiopure compounds starting from basic aldehydes, demonstrating the utility of complex molecules in the design and synthesis of dipeptide mimics. This suggests potential uses of similarly complex molecules in designing constrained peptide or protein mimetics for therapeutic or biochemical applications (Rao, Pinyol, & Lubell, 2007).
Chemical Transformations and Reactivity Studies
Research into the reactivity and transformation of complex molecules provides insights into their potential applications. For instance, Bullock, Carter, Gregory, and Shields (1972) explored the rearrangement and ring expansion of chloromethyl tetrahydropyrimidinones, leading to derivatives with potential as synthetic intermediates. Such studies indicate the reactivity patterns of similarly structured molecules, which could be pivotal in developing new synthetic routes or materials (Bullock et al., 1972).
Potential in Drug Design and Development
Molecules with complex structures often have implications in drug design and development. For example, studies on conformationally restricted chiral molecules and their synthesis, as discussed by Papaioannou et al. (1991), can lead to novel drug candidates with improved efficacy and specificity. Research into similar molecules could uncover new therapeutic agents or lead compounds (Papaioannou et al., 1991).
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-OBBGECFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561077 |
Source


|
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197895-54-8 |
Source


|
| Record name | Methyl 2,3,4-tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
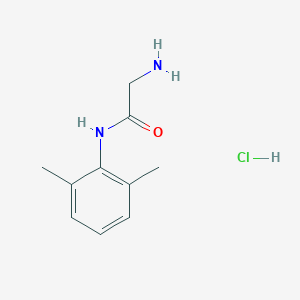


![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
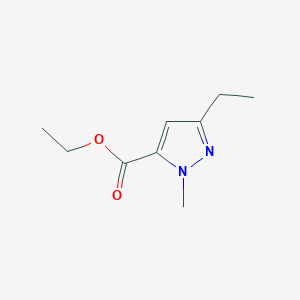
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
